REACTION_CXSMILES
|
C1(S([N:10]2[C:18]3[C:13](=[CH:14][C:15]([C:19]([O:21]C)=[O:20])=[CH:16][CH:17]=3)[C:12]([CH2:23][CH2:24][CH2:25][CH2:26][N:27]3[CH2:32][CH:31]=[C:30]([C:33]4[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=4)[CH2:29][CH2:28]3)=[CH:11]2)(=O)=O)C=CC=CC=1.[OH-].[K+]>O.C(O)C>[C:33]1([C:30]2[CH2:31][CH2:32][N:27]([CH2:26][CH2:25][CH2:24][CH2:23][C:12]3[C:13]4[C:18](=[CH:17][CH:16]=[C:15]([C:19]([OH:21])=[O:20])[CH:14]=4)[NH:10][CH:11]=3)[CH2:28][CH:29]=2)[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1 |f:1.2|
|
Name
|
methyl 1-benzenesulfonyl-3-[4-(4-phenyl-1,2,3,6-tetrahydropyridyl)-butyl]-indole-5-carboxylate
|
Quantity
|
4.68 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)N1C=C(C2=CC(=CC=C12)C(=O)OC)CCCCN1CCC(=CC1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the mixture is concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1CCN(CC1)CCCCC1=CNC2=CC=C(C=C12)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |